molecular formula C8H13N3 B2889425 2-(4,5-Dimethylpyrimidin-2-yl)ethan-1-amine CAS No. 933745-58-5

2-(4,5-Dimethylpyrimidin-2-yl)ethan-1-amine

Cat. No. B2889425
CAS RN: 933745-58-5
M. Wt: 151.213
InChI Key: LTWYZYKSQWOKKG-UHFFFAOYSA-N
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Description

“2-(4,5-Dimethylpyrimidin-2-yl)ethan-1-amine” is a chemical compound with the molecular formula C8H13N3 . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3/c1-6-5-10-8(3-4-9)11-7(6)2/h5H,3-4,9H2,1-2H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 151.21 . It is a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Antifibrotic Agents

This compound serves as a precursor in the synthesis of novel pyrimidine derivatives with potential antifibrotic activities . Researchers have utilized it to create molecules that show promise in inhibiting the expression of collagen and hydroxyproline, which are key factors in the development of fibrotic diseases .

Mechanism of Action

The mechanism of action of “2-(4,5-Dimethylpyrimidin-2-yl)ethan-1-amine” is not specified in the sources I found. The mechanism of action would depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

The compound has been classified as an eye irritant (Eye Irrit. 2) and a skin sensitizer (Skin Sens. 1) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

2-(4,5-dimethylpyrimidin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-5-10-8(3-4-9)11-7(6)2/h5H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWYZYKSQWOKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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